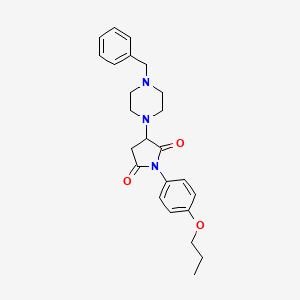![molecular formula C24H32N2O2 B5113956 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The D4 receptor is a subtype of the dopamine receptor, which plays a crucial role in the regulation of mood, behavior, and cognition. L-745,870 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system. By blocking the D4 receptor, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide can modulate the activity of the dopamine system, which plays a crucial role in the regulation of mood, behavior, and cognition. The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, such as the modulation of dopamine release, the regulation of neuronal firing, and the modulation of synaptic plasticity. In preclinical studies, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to improve cognitive function, reduce impulsivity, and attenuate drug-seeking behavior. In clinical trials, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have a favorable safety profile, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for the specific modulation of the dopamine system. This can help researchers to better understand the role of the dopamine system in various neurological and psychiatric disorders. However, one of the limitations of using 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its potential off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, such as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, the optimization of its pharmacokinetic properties, and the development of more selective and potent D4 receptor antagonists. Additionally, the combination of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide with other pharmacological agents, such as antipsychotics and antidepressants, could lead to improved therapeutic outcomes. Finally, the use of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in conjunction with neuroimaging techniques, such as functional magnetic resonance imaging (fMRI), could help to elucidate the neural mechanisms underlying its effects.
Métodos De Síntesis
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetyl chloride. The latter is then reacted with 4-(1-piperidinylmethyl)aniline to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. The purity and yield of the final product can be improved by using different purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to improve cognitive function, reduce impulsivity, and attenuate drug-seeking behavior. In clinical trials, 2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been tested for its efficacy and safety in the treatment of schizophrenia and ADHD.
Propiedades
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)22-12-7-19(3)15-23(22)28-17-24(27)25-21-10-8-20(9-11-21)16-26-13-5-4-6-14-26/h7-12,15,18H,4-6,13-14,16-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNJMSPTFPDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)


![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)


![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)